molecular formula C21H20N2O5S B11146218 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11146218
M. Wt: 412.5 g/mol
InChI Key: XFAWMEZNHCGAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is a mouthful, so let’s call it for simplicity.

  • Compound X belongs to the class of isoquinoline derivatives, characterized by its fused ring system containing an isoquinoline core.
  • It exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that Compound X is an exciting area of research, and ongoing studies may reveal even more about its properties and applications .

    Properties

    Molecular Formula

    C21H20N2O5S

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide

    InChI

    InChI=1S/C21H20N2O5S/c1-28-19-9-5-4-8-18(19)23-12-17(15-6-2-3-7-16(15)21(23)25)20(24)22-14-10-11-29(26,27)13-14/h2-9,12,14H,10-11,13H2,1H3,(H,22,24)

    InChI Key

    XFAWMEZNHCGAJB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4CCS(=O)(=O)C4

    Origin of Product

    United States

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